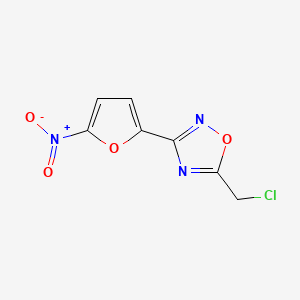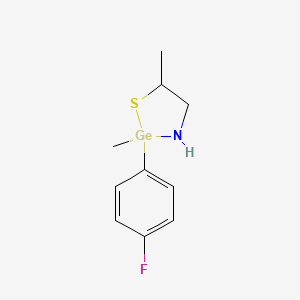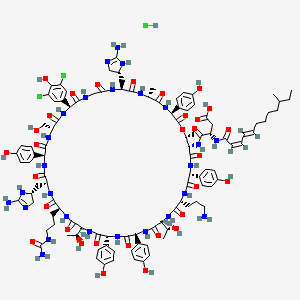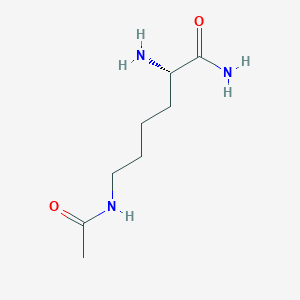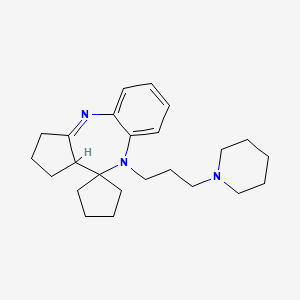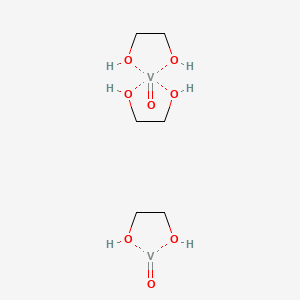
ethane-1,2-diol;oxovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diol;oxovanadium is a compound that consists of ethane-1,2-diol (commonly known as ethylene glycol) coordinated to an oxovanadium center. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties. Ethane-1,2-diol acts as a bidentate ligand, forming stable complexes with vanadium in various oxidation states, particularly vanadium(IV) and vanadium(V).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diol;oxovanadium complexes typically involves the reaction of vanadium precursors with ethane-1,2-diol in the presence of suitable solvents and under controlled conditions. One common method involves the reaction of vanadium(IV) oxide acetylacetonate with ethane-1,2-diol in methanol, resulting in the formation of oxovanadium(IV) complexes . The reaction is usually carried out in air, allowing for the oxidation of vanadium(IV) to vanadium(V), leading to the formation of oxovanadium(V) complexes .
Industrial Production Methods
While the industrial production of this compound complexes is not as widespread as other vanadium compounds, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors in industrial production include the availability of high-purity vanadium precursors, efficient reaction conditions, and effective purification techniques to obtain the desired complexes in high yields.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diol;oxovanadium complexes undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of the vanadium center and the nature of the ligands coordinated to it.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound complexes can lead to the formation of dioxovanadium(V) species, while reduction can yield oxovanadium(IV) complexes .
Scientific Research Applications
Ethane-1,2-diol;oxovanadium complexes have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethane-1,2-diol;oxovanadium complexes involves the coordination of ethane-1,2-diol to the vanadium center, forming a stable complex. The oxovanadium center can undergo redox reactions, allowing it to participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the interaction with biological molecules in insulin-mimetic studies or the activation of substrates in catalytic reactions .
Comparison with Similar Compounds
Ethane-1,2-diol;oxovanadium complexes can be compared with other oxovanadium complexes that incorporate different ligands:
Oxovanadium complexes with salicylidene ligands: These complexes exhibit different electronic properties and reactivity compared to this compound complexes.
Oxovanadium complexes with hydrazone ligands: These complexes have been studied for their antiamoebic activity and catalytic properties.
The uniqueness of this compound complexes lies in the bidentate coordination of ethane-1,2-diol, which imparts specific structural and electronic characteristics to the complex .
Similar Compounds
- Oxovanadium complexes with salicylidene ligands
- Oxovanadium complexes with hydrazone ligands
- Oxovanadium complexes with catechol ligands
These similar compounds highlight the diversity of oxovanadium chemistry and the potential for tailoring the properties of these complexes for specific applications .
Properties
CAS No. |
97552-72-2 |
|---|---|
Molecular Formula |
C6H18O8V2 |
Molecular Weight |
320.09 g/mol |
IUPAC Name |
ethane-1,2-diol;oxovanadium |
InChI |
InChI=1S/3C2H6O2.2O.2V/c3*3-1-2-4;;;;/h3*3-4H,1-2H2;;;; |
InChI Key |
FUSGMPJMTXABIN-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)O.C(CO)O.C(CO)O.O=[V].O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
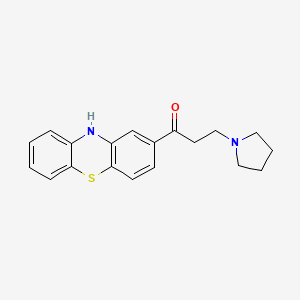
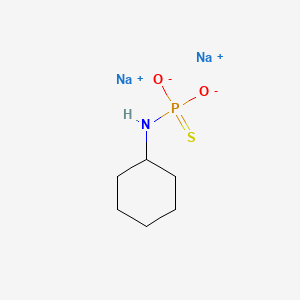
![Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
